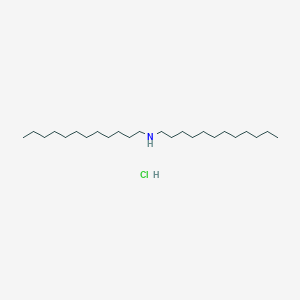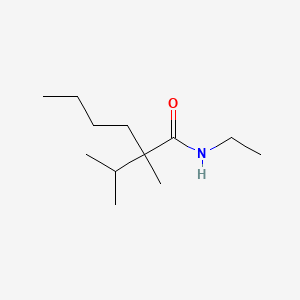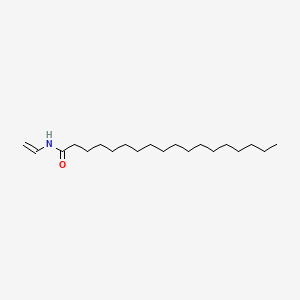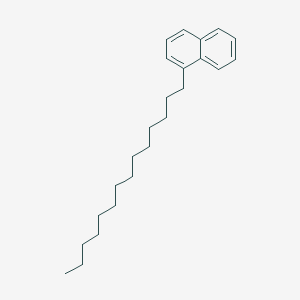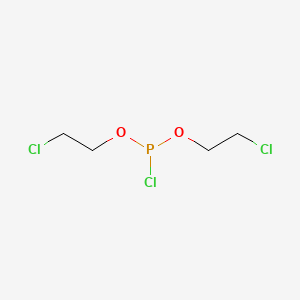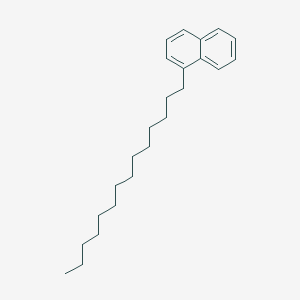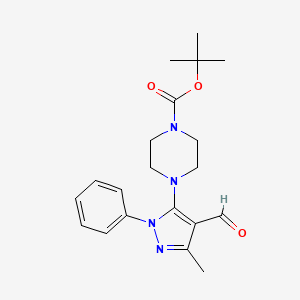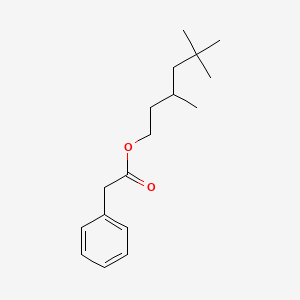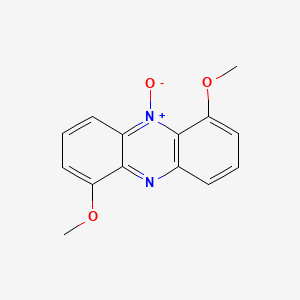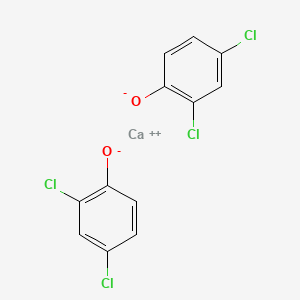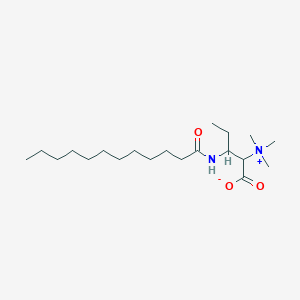
Mirataine BB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirataine BB, also known as Coco-Betaine, is a high-foaming betaine surfactant. It is widely used in personal care products due to its excellent stability properties over a broad pH range. This compound is typically used as a secondary surfactant in anionic-based systems to improve overall foam quality and formulation mildness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mirataine BB is synthesized through the reaction of dimethylaminopropylamine with fatty acids derived from coconut oil. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired betaine structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through various separation techniques such as distillation and filtration to obtain the final high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Mirataine BB undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common in surfactants, substitution reactions can alter the hydrophilic or hydrophobic properties of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various alkylating agents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new alkyl groups to the molecule .
Scientific Research Applications
Mirataine BB has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Utilized in pharmaceutical formulations to enhance drug delivery and stability.
Industry: Commonly used in personal care products such as shampoos, body washes, and facial cleansers due to its foaming and cleansing properties
Mechanism of Action
Mirataine BB exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading. The molecular targets include the lipid bilayers of cell membranes, where it can disrupt the membrane structure, leading to enhanced permeability. This mechanism is particularly useful in formulations designed to deliver active ingredients to the skin or hair .
Comparison with Similar Compounds
Similar Compounds
Cocamidopropyl Betaine: Another widely used surfactant with similar properties but derived from different fatty acids.
Lauryl Betaine: Similar in structure but with a longer alkyl chain, providing different foaming and cleansing characteristics.
Uniqueness of Mirataine BB
This compound stands out due to its excellent stability over a broad pH range and its ability to improve formulation mildness. This makes it particularly suitable for use in personal care products where skin sensitivity is a concern .
Properties
CAS No. |
86438-78-0 |
|---|---|
Molecular Formula |
C20H40N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-(dodecanoylamino)-2-(trimethylazaniumyl)pentanoate |
InChI |
InChI=1S/C20H40N2O3/c1-6-8-9-10-11-12-13-14-15-16-18(23)21-17(7-2)19(20(24)25)22(3,4)5/h17,19H,6-16H2,1-5H3,(H-,21,23,24,25) |
InChI Key |
ZKLUMGXCBLRLRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC)C(C(=O)[O-])[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



